(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone
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Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone, also known as DPIIM, is a synthetic molecule that has gained attention in recent years due to its potential use in scientific research. This compound is a kinase inhibitor that has been shown to have promising effects in various biochemical and physiological processes.
Scientific Research Applications
Therapeutic Potential
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives, which include the compound , have shown a therapeutic interest or have already been approved for use as therapeutics . They are of great interest due to their biological potential .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activity . For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have been reported to have antimicrobial activity .
Anti-inflammatory and Analgesic Activity
These compounds also show anti-inflammatory and analgesic activities .
Hypotensive Activity
Pyrido[2,3-d]pyrimidines have been found to have hypotensive activity .
Antihistaminic Activity
They also exhibit antihistaminic activities .
Inhibitors for Kinases
Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Use in the Development of New Therapies
The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-3-2-11-6-16(20-15(11)7-13)17(22)21-5-4-14-12(9-21)8-18-10-19-14/h2-3,6-8,10,20H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHCAAVQSTIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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